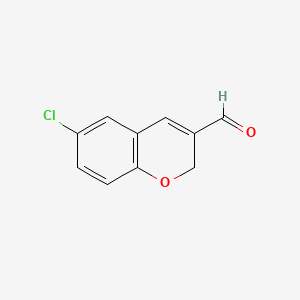

6-Chloro-2H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRXKYYFRXENHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206176 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57544-34-0 | |

| Record name | 6-Chloro-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57544-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057544340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-Chloro-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established methodologies, provides hypothetical experimental protocols based on analogous reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is a substituted chromene derivative of significant interest due to the versatile reactivity of its aldehyde functional group and the potential for the chromene core to impart desirable pharmacological properties. The chloro-substituent at the 6-position can modulate the electronic and lipophilic character of the molecule, influencing its biological activity and synthetic utility. This guide explores two principal and effective synthesis pathways for this target molecule.

Synthesis Pathway 1: Vilsmeier-Haack Reaction of 6-Chloro-4-chromanone

A robust and widely utilized method for the formylation of activated aromatic and heterocyclic systems is the Vilsmeier-Haack reaction.[1][2][3] In this proposed pathway, the readily available 6-chloro-4-chromanone serves as the starting material. The reaction with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces the formyl group at the 3-position and a chloro group at the 4-position of the chromene ring.

Logical Relationship Diagram

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

-

6-Chloro-4-chromanone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (5 equivalents) is cooled to 0°C in an ice bath.

-

Phosphorus oxychloride (3 equivalents) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

A solution of 6-chloro-4-chromanone (1 equivalent) in dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Quantitative Data

| Parameter | Value (Expected) |

| Yield | 70-85% |

| Purity | >95% |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, CHO), ~7.5-7.0 (m, 4H, Ar-H & C4-H), ~5.0 (s, 2H, C2-H₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~190 (CHO), ~155-118 (Ar-C & C=C), ~65 (C2) |

Synthesis Pathway 2: Condensation of 5-Chlorosalicylaldehyde with Acrolein

This pathway involves an oxa-Michael-Aldol condensation reaction between 5-chlorosalicylaldehyde and acrolein.[4] This method is a direct and efficient route to construct the 2H-chromene ring system with the desired aldehyde functionality at the 3-position.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound via condensation.

Experimental Protocol

Materials:

-

5-Chlorosalicylaldehyde

-

Acrolein

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in dioxane in a round-bottom flask, potassium carbonate (1.5 equivalents) is added.

-

The mixture is stirred at room temperature for 15 minutes.

-

Acrolein (1.2 equivalents) is then added dropwise to the suspension.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Quantitative Data

| Parameter | Value (Expected) |

| Yield | 65-80% |

| Purity | >96% |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, δ ppm) | ~9.7 (s, 1H, CHO), ~7.4-6.9 (m, 4H, Ar-H & C4-H), ~4.9 (s, 2H, C2-H₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~191 (CHO), ~154-119 (Ar-C & C=C), ~66 (C2) |

Conclusion

Both the Vilsmeier-Haack reaction and the condensation of 5-chlorosalicylaldehyde with acrolein represent viable and efficient pathways for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The Vilsmeier-Haack approach may be preferable if 6-chloro-4-chromanone is readily accessible, while the condensation method offers a more direct route from a commercially available salicylaldehyde derivative. The provided protocols, based on established chemical literature for similar transformations, offer a solid foundation for the laboratory synthesis of this important chromene derivative. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

Technical Guide: 6-Chloro-2H-chromene-3-carbaldehyde (CAS 57544-34-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2H-chromene-3-carbaldehyde (CAS 57544-34-0), a heterocyclic aldehyde belonging to the chromene class of compounds. Chromene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document consolidates available data on the chemical and physical properties, synthesis, and potential biological significance of this compound, presenting it in a manner accessible to researchers and drug development professionals.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57544-34-0 | [2] |

| Molecular Formula | C₁₀H₇ClO₂ | [3] |

| Molecular Weight | 194.62 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [2] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a general and widely applicable method for the synthesis of 2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding flavanone.[4][5] Another common approach involves the reaction of salicylaldehydes with α,β-unsaturated aldehydes.[6]

General Experimental Protocol (Vilsmeier-Haack Reaction)

The following is a generalized protocol based on the synthesis of analogous 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from flavanone.[7] This can be adapted for the synthesis of this compound from the corresponding 6-chlorochroman-4-one.

Materials:

-

6-Chlorochroman-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 6-chlorochroman-4-one in a minimal amount of N,N-Dimethylformamide (DMF).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the stirred solution. The Vilsmeier reagent is formed in situ.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, carefully pour the reaction mixture into ice-cold water.[7]

-

A precipitate of crude this compound will form.

-

Collect the precipitate by filtration and wash thoroughly with water.[7]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[7]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), protons on the aromatic ring, and protons of the dihydropyran ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, carbons of the aromatic ring (including the carbon attached to chlorine), and carbons of the dihydropyran ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde, C-Cl stretching, and C-O-C stretching of the ether linkage in the chromene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), along with characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not found in the reviewed literature. However, the broader class of chromene derivatives is well-documented for a wide array of pharmacological activities, including:

-

Antimicrobial activity [8]

-

Antiviral activity [8]

-

Anti-inflammatory properties [8]

-

Anticancer activity [9]

The diverse biological effects of chromenes suggest their potential to interact with various cellular targets and signaling pathways.[8] The presence of the reactive aldehyde group and the chlorine substituent on the aromatic ring of this compound may confer specific biological activities worthy of investigation.

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the Vilsmeier-Haack reaction.

Caption: General Synthesis Workflow

Logical Relationship for Drug Discovery

Given the known broad-spectrum biological activities of chromene derivatives, a logical workflow for investigating the therapeutic potential of this compound can be proposed.

Caption: Drug Discovery Workflow

Conclusion

This compound is a member of the pharmacologically significant chromene family. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a consolidated overview of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug discovery.

References

- 1. 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 6-Chloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2H-chromene-3-carbaldehyde is a heterocyclic organic compound belonging to the chromene class of molecules. Chromene derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57544-34-0 | [1][2][4] |

| Molecular Formula | C₁₀H₇ClO₂ | [4][5] |

| Molecular Weight | 194.62 g/mol | [4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | Typically >96% | [6] |

Table 2: Spectroscopic Data Summary

While specific spectra for this compound are not directly provided in the searched literature, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2][7] The expected spectral characteristics can be inferred from the analysis of closely related compounds.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, the aldehydic proton (typically δ 9-10 ppm), and protons of the dihydropyran ring. |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon of the aldehyde (typically δ 185-200 ppm), and carbons of the heterocyclic ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the chromene-3-carbaldehyde structure. |

Experimental Protocols

The synthesis of 2H-chromene-3-carbaldehydes can be achieved through several synthetic routes. The most common methods include the Vilsmeier-Haack reaction and the oxa-Michael-aldol condensation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of chromene synthesis, this reaction typically involves the treatment of a substituted flavanone or a related precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

General Experimental Protocol (Adapted for this compound):

-

Step 1: Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Step 2: Reaction: The appropriate precursor, 6-chloroflavanone (not commercially available, would need to be synthesized from 4-chlorophenol), is added portion-wise to the prepared Vilsmeier reagent.

-

Step 3: Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 60-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Step 5: Purification: The precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield this compound.

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Oxa-Michael-Aldol Condensation

This method involves the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde in the presence of a base catalyst.

General Experimental Protocol (Adapted for this compound):

-

Step 1: Reactant Mixture: 5-Chlorosalicylaldehyde and acrolein are dissolved in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

-

Step 2: Catalyst Addition: A catalytic amount of a base, such as potassium carbonate or pyrrolidine, is added to the reaction mixture.

-

Step 3: Reaction Execution: The mixture is stirred at room temperature or heated under reflux for a specified period, with the reaction progress monitored by TLC.

-

Step 4: Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Step 5: Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Caption: Oxa-Michael-Aldol condensation for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The 4-chloro-2H-chromene-3-carbaldehyde scaffold is recognized for its synthetic versatility. The aldehyde group can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. The chlorine atom at the 6-position can also be a site for further functionalization through nucleophilic aromatic substitution reactions, although this is generally less facile than reactions at the aldehyde.

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the broader class of chromene derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Many chromene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antifungal Activity: Chromene derivatives have been investigated for their potential as antibacterial and antifungal agents.

-

Anti-inflammatory Properties: Some chromenes have shown promise as anti-inflammatory agents.

The presence of the chloro and aldehyde functionalities on the 2H-chromene core of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

Caption: Potential derivatization and therapeutic applications of this compound.

Conclusion

This compound is a valuable synthetic intermediate with the potential for the development of novel therapeutic agents. While detailed experimental data on its physical properties and specific biological activities are currently limited in the public domain, this guide provides a foundational understanding of its chemical nature, synthesis, and potential applications based on the current body of scientific literature. Further research into this compound is encouraged to fully elucidate its properties and unlock its potential in drug discovery and development.

References

- 1. 6-CHLORO-4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 57544-34-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. islandscholar.ca [islandscholar.ca]

- 5. BioOrganics [bioorganics.biz]

- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 7. 57544-34-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 6-Chloro-2H-chromene-3-carbaldehyde: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2H-chromene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of publicly available, experimentally determined data for this specific molecule, this paper establishes a putative profile based on established synthetic methodologies and spectroscopic data from closely related analogs. This guide covers the core molecular structure, proposed synthetic routes with detailed experimental protocols, and predicted physicochemical and spectroscopic properties. Furthermore, it explores the potential biological activities of this compound class, drawing on the known cytotoxic and antifungal properties of substituted chromenes. A logical workflow for the synthesis and subsequent biological screening of this compound is presented to guide future research endeavors.

Molecular Structure and Properties

This compound is a derivative of chromene, a benzopyran, featuring a chlorine substituent at the 6-position and a carbaldehyde group at the 3-position. The presence of the electron-withdrawing chlorine atom and the reactive aldehyde functionality make it an interesting candidate for further chemical modifications and a potential pharmacophore.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₂ | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| CAS Number | 57544-34-0 | [1][2] |

| Purity | Typically >96% (commercial sources) | [2][3] |

| Appearance | Not available (predicted to be a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | [2] |

Synthesis and Experimental Protocols

Synthesis via Reaction of 5-Chlorosalicylaldehyde with Acrolein

This method involves the reaction of a substituted salicylaldehyde with acrolein in the presence of a base.[4]

Proposed Experimental Protocol:

-

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in dioxane, add potassium carbonate (1 equivalent) and acrolein (1.5 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can be applied to chromene precursors.[5]

Proposed Experimental Protocol:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3 equivalents).

-

To this reagent, add a solution of 6-chloro-2H-chromene (1 equivalent) in DMF.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not available. The following table summarizes the predicted key spectral features based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals | Rationale/Comparison with Analogs |

| ¹H NMR | Aldehyde proton (CHO): ~9.5-10.0 ppm (singlet)Aromatic protons: ~7.0-7.8 ppm (multiplets)Methylene protons (OCH₂): ~4.8-5.2 ppm (singlet or doublet) | Based on the known chemical shifts for aldehyde protons and aromatic protons in similar chromene structures.[6] The methylene protons adjacent to the oxygen are expected in the specified region. |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppmAromatic carbons: ~110-160 ppmMethylene carbon (OCH₂): ~65-70 ppm | The aldehyde carbonyl carbon is characteristically downfield. Aromatic carbons will show multiple signals in the expected range. The methylene carbon signal is typical for such a chemical environment.[7] |

| IR Spectroscopy | C=O stretch (aldehyde): ~1680-1700 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹C-O-C stretch: ~1200-1250 cm⁻¹ | The strong carbonyl absorption is a key diagnostic peak. The C-Cl and C-O-C stretches are also expected in their characteristic regions.[8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 194 and an isotope peak (M+2)⁺ at m/z 196 in an approximate 3:1 ratio. | The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. |

Potential Biological Activities and Screening Workflow

While this compound has not been extensively studied for its biological activities, the broader class of chromene derivatives, including chlorinated analogs, has shown promising results in several therapeutic areas.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of chromene derivatives against various cancer cell lines.[9][10][11] The presence of the chromene scaffold is considered a privileged structure in the design of anticancer agents. The introduction of a chlorine atom can enhance the lipophilicity and potentially the cytotoxic activity of the molecule.

Antimicrobial and Antifungal Activity

Chromene derivatives have also been investigated for their antimicrobial and antifungal properties.[12][13][14] Halogenated chromones, in particular, have demonstrated significant activity against various fungal strains, including resistant ones.[12] The proposed mechanism of action for some antifungal chromenes involves the inhibition of key enzymes like sterol 14α-demethylase (CYP51).[13]

Proposed Research Workflow

Given the potential of this compound class, a logical workflow for its synthesis and biological evaluation is proposed. This workflow can guide researchers in exploring the therapeutic potential of this compound.

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. While specific experimental data for this compound is currently limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on the known chemistry and pharmacology of related chromene derivatives. The proposed research workflow offers a clear path for scientists to explore the cytotoxic and antifungal properties of this and similar compounds, potentially leading to the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 57544-34-0 | this compound - Moldb [moldb.com]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Chromone-3-carboxaldehyde [webbook.nist.gov]

- 9. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromenes: potential new chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 6-Chloro-2H-chromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2H-chromene-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its chromene core is a privileged scaffold found in numerous biologically active molecules. The presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 3-position makes it a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data and general experimental protocols for the characterization of this compound.

While this compound is commercially available from several suppliers, detailed, publicly accessible spectroscopic data from peer-reviewed literature is limited. The information presented herein is a compilation of data from commercial sources and expected spectroscopic characteristics based on the analysis of analogous compounds.

Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 7.8 | Singlet or Doublet | 1H | H4 |

| ~7.2 - 7.4 | Multiplet | 2H | Aromatic protons (H5, H7) |

| ~7.0 - 7.2 | Doublet | 1H | Aromatic proton (H8) |

| ~4.8 - 5.0 | Singlet or Doublet | 2H | Methylene protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde Carbonyl (C=O) |

| ~150 - 155 | C8a |

| ~130 - 140 | C4 |

| ~125 - 130 | C6 |

| ~120 - 125 | C4a |

| ~118 - 122 | C5 |

| ~115 - 120 | C7 |

| ~110 - 115 | C8 |

| ~105 - 110 | C3 |

| ~60 - 65 | Methylene Carbon (C2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the carbonyl group of the aldehyde, the carbon-carbon double bonds of the aromatic and pyran rings, and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| ~2820 and ~2720 | C-H Stretch of Aldehyde | Medium |

| ~1680 - 1700 | C=O Stretch of Aldehyde | Strong |

| ~1600 - 1650 | C=C Stretch (Aromatic and Alkene) | Medium to Strong |

| ~1450 - 1500 | Aromatic C=C Stretch | Medium |

| ~1200 - 1300 | C-O-C Stretch (Ether) | Strong |

| ~1000 - 1100 | C-Cl Stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₀H₇ClO₂), the expected molecular ion peak would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~194 | [M]⁺ (for ³⁵Cl isotope) |

| ~196 | [M+2]⁺ (for ³⁷Cl isotope) |

| ~193 | [M-H]⁺ |

| ~165 | [M-CHO]⁺ |

| ~130 | Loss of Cl and CHO |

Experimental Protocols

General Synthetic Protocol:

-

To a solution of 5-chlorosalicylaldehyde in a suitable solvent (e.g., dioxane or toluene), add a molar excess of acrolein.

-

Add a catalytic amount of a base, such as potassium carbonate or pyrrolidine.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Spectroscopic analysis workflow.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to acquire and interpret the spectra of an authenticated sample.

Technical Guide: 1H NMR Spectrum of 6-Chloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2H-chromene-3-carbaldehyde. It includes a comprehensive table of chemical shifts, coupling constants, and signal multiplicities, along with a thorough experimental protocol for acquiring such data. A key feature of this guide is the visualization of the molecular structure and proton assignments through a Graphviz diagram, facilitating a deeper understanding of the structure-spectrum correlation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the chromene scaffold in various biologically active molecules. A precise understanding of its molecular structure is paramount for the rational design of novel therapeutics. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds in solution. This guide presents a detailed interpretation of the ¹H NMR spectrum of this compound, offering a valuable resource for researchers in the field.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures. The protons are labeled according to the numbering scheme presented in the molecular structure diagram (Figure 1).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (Aldehyde) | 9.5 - 10.5 | Singlet (s) | - | 1H |

| H4 | 7.5 - 8.0 | Singlet (s) | - | 1H |

| H5 | 7.2 - 7.4 | Doublet (d) | ~2.5 | 1H |

| H7 | 7.1 - 7.3 | Doublet of doublets (dd) | ~8.5, ~2.5 | 1H |

| H8 | 6.8 - 7.0 | Doublet (d) | ~8.5 | 1H |

| H2 (CH₂) | 4.8 - 5.2 | Singlet (s) | - | 2H |

Note: Actual experimental values may vary depending on the solvent and spectrometer frequency.

Structural Assignment and Visualization

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram. This visualization aids in correlating the spectral data with the specific protons in the molecule.

Figure 1: Molecular structure of this compound with proton assignments.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

4.2. NMR Spectrometer Setup and Data Acquisition

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

-

Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical acquisition parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all relevant signals.

Logical Workflow for Spectral Interpretation

The process of interpreting the ¹H NMR spectrum of this compound can be visualized as a logical workflow.

Figure 2: Workflow for the interpretation of the 1H NMR spectrum.

Conclusion

This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound. The tabulated data, experimental protocol, and visual diagrams serve as a comprehensive resource for researchers. Accurate spectral interpretation is critical for structure verification and for understanding the electronic environment of the molecule, which is essential for its application in drug discovery and development. The methodologies and data presented herein should enable scientists to confidently identify and characterize this and similar chromene derivatives.

Synthesis of 2H-Chromene Derivatives from Salicylaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing 2H-chromene derivatives, a crucial scaffold in medicinal chemistry and materials science, starting from readily available salicylaldehydes. This document details various synthetic strategies, including reaction mechanisms, detailed experimental protocols, and extensive quantitative data to facilitate the selection and implementation of the most suitable method for a given research objective.

Introduction

The 2H-chromene motif is a privileged heterocyclic structure found in a wide array of natural products and synthetic molecules exhibiting significant biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1] The versatile reactivity of the pyran ring in 2H-chromenes also makes them valuable intermediates in organic synthesis. Salicylaldehydes, being commercially available and structurally diverse aromatic aldehydes, serve as a common and convenient starting material for the construction of the 2H-chromene core. This guide will explore several key catalytic and non-catalytic strategies for achieving this transformation. While the synthesis of these compounds is the primary focus, it is their interaction with biological systems, often involving specific signaling pathways, that drives much of the research in this area. The synthetic methods described herein provide access to a diverse range of 2H-chromene derivatives that can be used to probe these biological pathways.

Major Synthetic Strategies

The synthesis of 2H-chromenes from salicylaldehydes can be broadly categorized into several key strategies, each with its own advantages in terms of substrate scope, efficiency, and stereocontrol.

Organocatalytic Tandem Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of 2H-chromenes, often proceeding through elegant tandem reaction cascades. A common approach involves the reaction of salicylaldehydes with α,β-unsaturated compounds, such as nitroalkenes or enals, catalyzed by chiral secondary amines like proline and its derivatives.

Mechanism: The reaction is initiated by the formation of an enamine or iminium ion intermediate from the organocatalyst and the α,β-unsaturated compound. This is followed by a nucleophilic attack of the salicylaldehyde's hydroxyl group in an oxa-Michael addition. The resulting intermediate then undergoes an intramolecular aldol or Henry (nitro-aldol) reaction, followed by dehydration to afford the 2H-chromene product.

Quantitative Data:

| Entry | Salicylaldehyde Substituent | α,β-Unsaturated Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | H | (E)-β-Nitrostyrene | L-proline derivative (10) | Toluene | 80 | 12 | 95 | [2] |

| 2 | 5-Br | (E)-β-Nitrostyrene | L-pipecolinic acid (20) | Toluene | 80 | 24 | 88 | [3] |

| 3 | H | trans-Cinnamaldehyde | (S)-Diphenylprolinol silyl ether (10) | CH2Cl2 | RT | 24 | 92 | [3] |

| 4 | 5-NO2 | (E)-β-Nitrostyrene | K2CO3 | Ball milling | RT | 0.5 | 91 | [2] |

| 5 | H | Acrylonitrile | DMAP (10) | Acetonitrile | 60 | 12 | 85 | [2] |

Experimental Protocol: Synthesis of 2-Aryl-3-nitro-2H-chromenes via Organocatalytic Tandem Oxa-Michael-Henry Reaction [2]

-

To a solution of salicylaldehyde (1.0 mmol) and a β-nitrostyrene derivative (1.2 mmol) in toluene (5 mL) is added an L-proline derived aminocatalyst (10 mol%).

-

The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 2-aryl-3-nitro-2H-chromene.

Catalytic Petasis Reaction

The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and a carbonyl compound, has been adapted for the synthesis of 2H-chromenes from salicylaldehydes. This method is particularly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the chromene ring.

Mechanism: The reaction proceeds through the formation of an iminium ion from the salicylaldehyde and the amine. The adjacent hydroxyl group of the salicylaldehyde assists in the condensation with a vinylboronic acid. The resulting intermediate undergoes a subsequent cyclization with the elimination of the amine to yield the 2H-chromene. A catalytic version has been developed using a resin-bound amine, which simplifies product purification.[4][5]

Quantitative Data:

| Entry | Salicylaldehyde Substituent | Vinylboronic Acid | Amine (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | H | Styrylboronic acid | Resin-bound benzylamine (40) | Dioxane | 90 | 24 | 95 | [4] |

| 2 | 5-Cl | 1-Hexenylboronic acid | Resin-bound benzylamine (40) | Dioxane | 90 | 24 | 91 | [4] |

| 3 | 3-MeO | Styrylboronic acid | Resin-bound benzylamine (40) | Dioxane | 90 | 24 | 88 | [4] |

| 4 | H | Styrylboronic acid | Dibenzylamine (5) | Toluene | 90 | 24 | 92 | [4] |

| 5 | H | Cyclohexenylboronic acid | Resin-bound benzylamine (40) | Dioxane | 90 | 24 | 85 | [4] |

Experimental Protocol: Catalytic Petasis Synthesis of 2-Substituted-2H-chromenes [4]

-

A mixture of the salicylaldehyde (1.0 mmol), vinylboronic acid (1.5 mmol), and resin-bound benzylamine (40 mol%) in dioxane (5 mL) is placed in a sealed tube.

-

The reaction mixture is heated at 90 °C for 24 hours.

-

After cooling to room temperature, the resin is removed by filtration and washed with ethyl acetate.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to give the desired 2H-chromene.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A novel approach to 2H-chromenes involves the ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes.[1][6] This reaction is catalyzed by a [2.2.1]-bicyclic hydrazine catalyst and proceeds through a [3+2] cycloaddition/retro-[3+2] cycloreversion mechanism.

Mechanism: The hydrazine catalyst first condenses with the aldehyde of the O-allyl salicylaldehyde to form a hydrazonium intermediate. This intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition with the tethered alkene to form a pentacyclic intermediate. A subsequent cycloreversion releases the 2H-chromene product and regenerates the catalyst.[1]

Quantitative Data:

| Entry | Salicylaldehyde Substituent | Allyl Group Substituent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | H | 3,3-Diethylallyl | 10 | Ethanol | 140 | 12 | 90 | [1] |

| 2 | 5-Br | 3,3-Diethylallyl | 10 | Ethanol | 140 | 12 | 85 | [1] |

| 3 | 3-MeO | 3,3-Diethylallyl | 10 | Ethanol | 140 | 12 | 78 | [1] |

| 4 | H | Adamantylidene ethyl | 10 | Ethanol | 140 | 12 | 82 | [1] |

| 5 | H | 2-Methylallyl | 20 | Isopropanol | 140 | 12 | 75 | [1] |

Experimental Protocol: Hydrazine-Catalyzed RCCOM of O-allyl Salicylaldehydes [1]

-

An O-allyl salicylaldehyde derivative (0.1 mmol) and the [2.2.1]-bicyclic hydrazine catalyst (10 mol %) are dissolved in ethanol (0.5 mL) in a sealed tube.

-

The reaction mixture is heated to 140 °C for 12 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure 2H-chromene.

Conclusion

The synthesis of 2H-chromene derivatives from salicylaldehydes is a well-developed field with a variety of robust and efficient methods available to the synthetic chemist. This guide has highlighted three major strategies: organocatalytic tandem reactions, the catalytic Petasis reaction, and hydrazine-catalyzed ring-closing carbonyl-olefin metathesis. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient construction of diverse 2H-chromene libraries for further investigation.

References

- 1. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-Chromene synthesis [organic-chemistry.org]

- 3. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2H-Chromenes from salicylaldehydes by a catalytic petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Synthesis of 2HâChromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - ACS Catalysis - Figshare [figshare.com]

The Vilsmeyer-Haack Reaction: A Technical Guide to the Synthesis of Chromene-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Vilsmeyer-Haack reaction as a pivotal method for the synthesis of chromene-3-carbaldehydes. These heterocyclic compounds are of significant interest in medicinal chemistry, serving as crucial building blocks for the development of novel therapeutic agents.[1][2] This document details the reaction mechanism, provides comprehensive experimental protocols, summarizes quantitative data, and outlines the applications of these scaffolds in drug discovery.

The Vilsmeyer-Haack Reaction: Core Principles

The Vilsmeyer-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[4][5]

The core mechanism involves two key stages:

-

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4][6]

-

Electrophilic Substitution : The electron-rich substrate attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7][8]

This reaction is valued for its use of mild and economical reagents and has become a powerful tool in heterocyclic chemistry.[3]

Caption: General mechanism of the Vilsmeyer-Haack reaction.

Synthesis of Chromene-3-carbaldehydes from Flavanones

A particularly effective application of the Vilsmeyer-Haack reaction is the synthesis of 4-chloro-2H-chromene-3-carbaldehydes from flavanone precursors.[1][9] In this process, the flavanone undergoes formylation, which is accompanied by the opening of the pyranone ring and subsequent chlorination. This one-pot transformation provides direct access to highly functionalized and reactive chromene scaffolds.[1] These resulting 4-chloro-2H-chromene-3-carbaldehyde scaffolds (CCCS) have gained significant interest for their potential in chemical and pharmaceutical development.[10]

Caption: Reaction pathway from flavanone to the target chromene.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following protocols are based on established procedures for the synthesis of chromene-3-carbaldehydes.[1]

General Protocol for the Synthesis of 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes

This procedure details the synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde from 2-phenylflavanone.[1]

Materials:

-

2-phenylflavanone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reagent Preparation: In a round-bottom flask, cool N,N-dimethylformamide (DMF, 5 mL) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise to the cooled DMF under constant stirring.

-

Substrate Addition: Add the corresponding flavanone (1.0 equiv.) to the mixture.

-

Reaction: Heat the reaction mixture at 60 °C for approximately 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (10 g) and water (15 mL).

-

Neutralization: Adjust the pH of the solution to 5 by slowly adding a saturated solution of NaHCO₃.

-

Extraction: Filter the resulting solid and dissolve it in dichloromethane (25 mL). Wash the organic phase with water (3 x 25 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude residue by preparative thin-layer chromatography using an appropriate eluent system (e.g., CH₂Cl₂/hexane) to yield the pure product.[1]

Caption: A step-by-step workflow for the synthesis protocol.

Quantitative Data Summary

The Vilsmeyer-Haack reaction consistently provides good to excellent yields for the synthesis of various substituted chromene-3-carbaldehydes. The tables below summarize quantitative data from reported experiments.

Table 1: Synthesis of 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes from Flavanones [1]

| Entry | Starting Flavanone (Substituent) | Product | Yield (%) | Melting Point (°C) |

| 1 | 2-phenyl- | 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde | 95% | 101–103 |

| 2 | 2-(p-tolyl)- | 4-Chloro-2-(p-tolyl)-2H-chromene-3-carbaldehyde | 92% | 120–122 |

| 3 | 2-(4-methoxyphenyl)- | 4-Chloro-2-(4-methoxyphenyl)-2H-chromene-3-carbaldehyde | 90% | 129–131 |

Table 2: Synthesis of Pyrano[2,3-f]chromene Derivatives [11]

| Entry | Starting Material | Product | Yield (%) |

| 1 | 8-Aryl-4-methyl-8,9-dihydropyrano[2,3-f]chromene-2,10-dione | 8-Aryl-10-chloro-4-methyl-2-oxo-2,8-dihydropyrano[2,3-f]chromene-9-carbaldehyde | 80-86% |

Applications in Drug Development

Chromene derivatives are a significant class of naturally occurring compounds known for their diverse pharmacological properties.[2] The chromene-3-carbaldehydes synthesized via the Vilsmeyer-Haack reaction are versatile intermediates for creating more complex molecules with potential therapeutic value.[1][12]

The reactivity of the aldehyde and chloro-substituents allows for further synthetic modifications, leading to a wide range of heterocyclic scaffolds. These scaffolds have been investigated for numerous biological activities, making them highly valuable in drug discovery programs.[1]

Key Therapeutic Areas:

-

Anti-cancer: Chromene derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory: The scaffold is a key component in the synthesis of agents with anti-inflammatory properties.[12]

-

Antimicrobial: Many compounds derived from this core structure exhibit significant antimicrobial and antifungal activity.[1][10]

Caption: Logical flow from the core scaffold to therapeutic applications.

Conclusion

The Vilsmeyer-Haack reaction stands out as a highly effective and reliable method for synthesizing chromene-3-carbaldehydes, particularly from flavanone precursors. The reaction proceeds in high yields and provides direct access to versatile chemical intermediates. For researchers and professionals in drug development, mastering this synthetic route opens up a vast chemical space for creating novel heterocyclic compounds with significant potential to address a range of diseases, including cancer and microbial infections. The continued exploration of these scaffolds promises to yield new and potent therapeutic agents.

References

- 1. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijsr.net [ijsr.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. name-reaction.com [name-reaction.com]

- 9. [PDF] Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds | Semantic Scholar [semanticscholar.org]

- 10. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 6-Chloro-2H-chromene-3-carbaldehyde, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis of this target molecule predominantly relies on two key strategies: the organocatalytic domino oxa-Michael/aldol condensation and the Vilsmeier-Haack reaction. This document details the starting materials, experimental protocols, and quantitative data associated with these methods.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound primarily initiates from commercially available or readily synthesized precursors. The selection of the synthetic route often depends on the desired yield, scalability, and available laboratory resources.

1. Organocatalytic Domino Oxa-Michael/Aldol Condensation:

This is a highly efficient one-pot method for the construction of the chromene ring system. The key starting materials for this pathway are:

-

5-Chlorosalicylaldehyde: A substituted salicylaldehyde that forms the core benzene ring and the heterocyclic oxygen atom of the chromene structure.

-

Acrolein: An α,β-unsaturated aldehyde that provides the remaining three carbon atoms of the chromene ring, including the aldehyde functional group at the 3-position.

2. Vilsmeier-Haack Reaction:

This classic formylation reaction can be adapted to synthesize chromene-3-carbaldehydes. The likely starting material for this route would be a pre-formed 6-chloro substituted chromanone or a related precursor, such as:

-

6-Chlorochroman-4-one: This precursor would undergo formylation and subsequent transformation to introduce the double bond and the aldehyde group. The synthesis of 6-chlorochroman-4-one itself typically starts from 4-chlorophenol.

Experimental Protocols and Quantitative Data

Below are the detailed experimental protocols for the primary synthetic routes, along with available quantitative data to facilitate comparison and implementation.

Method 1: Organocatalytic Domino Oxa-Michael/Aldol Condensation

This reaction proceeds through a cascade of an oxa-Michael addition followed by an intramolecular aldol condensation, catalyzed by a secondary amine.

Experimental Protocol:

While a specific protocol for the reaction of 5-chlorosalicylaldehyde with acrolein is not explicitly detailed in the reviewed literature, a general and adaptable procedure for the synthesis of 2H-chromene-3-carbaldehydes is as follows[1]:

-

To a solution of the substituted salicylaldehyde (1.0 equivalent) in dioxane, add potassium carbonate (K₂CO₃) as a catalyst.

-

Add acrolein (1.2 equivalents) to the mixture.

-

Reflux the reaction mixture for approximately 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2H-chromene-3-carbaldehyde.

Quantitative Data Summary for Domino Oxa-Michael/Aldol Condensation:

| Starting Salicylaldehyde | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| General Salicylaldehydes | K₂CO₃ | Dioxane | 2 h | Reflux | Good to Excellent | [1] |

Note: "Good to Excellent" yields are reported in the literature, suggesting yields are likely in the range of 70-95%. Specific yields for the 6-chloro derivative would require experimental determination.

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich ring system. For the synthesis of chromene-3-carbaldehydes, this typically involves the reaction of a chromanone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Experimental Protocol:

A general procedure for the Vilsmeier-Haack reaction is as follows[2][3][4][5][6][7]:

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

-

The substrate (e.g., 6-chlorochroman-4-one) is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of several hours.

-

The reaction is quenched by pouring it into ice-water.

-

The product is then extracted with an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

Purification is typically achieved through column chromatography.

Quantitative Data Summary for Vilsmeier-Haack Reaction:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| General Electron-Rich Arenes | POCl₃, DMF | DMF | 6.5 h | 0 °C to RT | 77% (general example) | [3] |

Note: This data is for a general Vilsmeier-Haack reaction. The specific conditions and yield for the synthesis of this compound from 6-chlorochroman-4-one would need to be optimized experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways.

Caption: Domino Oxa-Michael/Aldol Condensation Pathway.

Caption: Vilsmeier-Haack Reaction Pathway.

Conclusion

The synthesis of this compound can be effectively achieved through at least two primary methods. The organocatalytic domino oxa-Michael/aldol condensation of 5-chlorosalicylaldehyde and acrolein offers a direct and high-yielding route. The Vilsmeier-Haack reaction provides an alternative pathway, likely proceeding from a 6-chlorochroman-4-one precursor. The choice of method will depend on the specific requirements of the research or development project, including precursor availability, desired scale, and optimization of reaction conditions. Further experimental investigation is recommended to determine the optimal conditions and yields for the synthesis of this specific target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15 – Oriental Journal of Chemistry [orientjchem.org]

The Multifaceted Biological Activities of Chromene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene, a benzopyran derivative, is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic compounds.[1] The inherent structural features of the chromene nucleus have made it a focal point in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the significant biological activities of chromene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The document is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Chromene derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[4] Their mechanisms of action are diverse and include the disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various chromene derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. A selection of reported IC50 values is presented in Table 1.

Table 1: Anticancer Activity of Chromene Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chromene Derivative 2 | Human colon cancer (HT-29) | < Doxorubicin | [4][6] |

| Chromene Derivative 5 | Liver cancer (HepG-2) | < Doxorubicin | [4][6] |

| Chromene Derivative 6 | Breast adenocarcinoma (MCF-7) | < Doxorubicin | [4] |

| Compounds 123, 124, 125, 126 | MCF-7 | 3.0-9.4 | [7] |

| HCT-116 | 1.7-7.4 | [7] | |

| HepG-2 | 3.0-6.2 | [7] | |

| Compounds 177e, 177f, 177m | MCF-7 | 2.7, 0.6, 0.32 | [7] |

| HCT-116 | 3.1, 0.2, 1.7 | [7] | |

| HepG-2 | 2.2, 0.5, 0.4 | [7] | |

| Compounds 91, 92, 93, 94 | HepG-2 | 2.41, 2.59, 2.53 | [7] |

| HCT-116 | 4.98, 5.44, 5.32, 5.20 | [7] | |

| MCF-7 | 6.72, 6.99, 6.84, 6.52 | [7] | |

| 4H-Chromene 99 | HepG-2 | 0.72 ± 0.06 | [8] |

| A549 | 1 ± 0.08 | [8] | |

| HeLa | 0.7 ± 0.05 | [8] | |

| HT-29 | 0.85 ± 0.07 | [8] | |

| 1H-benzo[f]chromene derivatives | MCF-7, HCT-116, HepG-2 | Various | [6][9] |

| Dihydropyrano[3,2-c]chromenes | HT29 colon cancer | 45-90 | [10] |

Note: Some values were reported in µg/mL and have been presented as such where conversion to µM was not possible without the molecular weight.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chromene derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow for cell attachment.[9][11]

-

Cell Treatment: Prepare serial dilutions of the chromene derivatives in culture medium. After 24 hours of incubation, replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a period determined by the specific experimental design (typically 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Microtubule Disruption by 4H-Chromenes

Certain 4H-chromene derivatives have been identified as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis. This mechanism is crucial for their anticancer effects.

Caption: Disruption of microtubule dynamics by 4H-chromene derivatives.

Antimicrobial Activity

Chromene derivatives exhibit significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] Their mechanisms of action often involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Table 2 summarizes the MIC values for several chromene derivatives against various pathogens.

Table 2: Antimicrobial Activity of Chromene Derivatives (MIC Values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 4b, 4c | Gram-positive bacteria | 0.49 - 3.9 | [14] |

| Fungi | 0.007 - 0.49 | [14] | |

| Compound 13e, 13i | Various microorganisms | 0.007 - 3.9 | [14] |

| Halogenated nitrochromenes | S. aureus | 4 - 32 | [13] |

| S. epidermidis | 1 - 32 | [13] | |

| Chromene derivatives 1-15 | S. aureus, L. monocytogenes, S. typhi, B. cereus | Moderate to good | [15] |

| Benzo[h]chromene derivatives | Mycobacterial strains | <200 | [16] |

| 4H-chromene derivatives | B. subtilis, S. epidermidis | 32 | [10] |

| Gram-negative bacteria | 64 - 125 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[14][17]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Chromene derivatives

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the chromene derivatives in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[18]

-

Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.[14]

-

Reading Results: The MIC is determined as the lowest concentration of the chromene derivative at which there is no visible growth (turbidity) of the microorganism.[19]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of chromene derivatives.

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity